molecular formula C15H13N3O4 B2752335 3-(3-((2,4-Dioxooxazolidin-3-yl)methyl)azetidine-1-carbonyl)benzonitrile CAS No. 2034462-52-5

3-(3-((2,4-Dioxooxazolidin-3-yl)methyl)azetidine-1-carbonyl)benzonitrile

Cat. No.: B2752335
CAS No.: 2034462-52-5
M. Wt: 299.286
InChI Key: IGDRQSIPDKIICI-UHFFFAOYSA-N
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Description

3-(3-((2,4-Dioxooxazolidin-3-yl)methyl)azetidine-1-carbonyl)benzonitrile is a sophisticated synthetic hybrid compound designed for antimicrobial discovery and development research. Its molecular architecture integrates two pharmacologically significant heterocycles: an oxazolidinone and an azetidine. The oxazolidinone moiety, specifically the 2,4-dioxooxazolidine core, is a well-established class of synthetic antibacterial agents . Oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, effectively disrupting the formation of the initiation complex at the P-site . This unique mechanism offers activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci, with a low potential for cross-resistance with other antibiotic classes . The azetidine ring, a four-membered saturated nitrogen heterocycle, is increasingly valued in medicinal chemistry as a bioisostere and a conformationally constrained building block. Azetidine subunits are incorporated into drug candidates to fine-tune properties such as potency, metabolic stability, and solubility . The strategic incorporation of the benzonitrile group further enhances the potential for structure-activity relationship (SAR) explorations. This compound is intended solely for research applications by qualified scientists, including the investigation of novel antibacterial agents, the study of ribosomal binding mechanisms, and the exploration of new chemical entities in infectious disease models. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]azetidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c16-5-10-2-1-3-12(4-10)14(20)17-6-11(7-17)8-18-13(19)9-22-15(18)21/h1-4,11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDRQSIPDKIICI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC(=C2)C#N)CN3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Azetidine-1-carbonyl Intermediate

Azetidine rings are commonly synthesized via intramolecular nucleophilic substitution or photochemical [2+2] cycloadditions. Patent EP0968197B1 discloses a method for generating azetidine derivatives by reacting γ-chloroamines with bases such as KOH or Na2CO3 in polar aprotic solvents (e.g., THF or DCM). For this compound, 3-(aminomethyl)azetidine could be prepared by treating 1-(chloromethyl)azetidine with aqueous ammonia under reflux, yielding the primary amine intermediate. Subsequent protection with a tert-butoxycarbonyl (Boc) group facilitates handling during subsequent steps.

Preparation of 2,4-Dioxooxazolidin-3-ylmethyl Unit

The 2,4-dioxooxazolidine ring is synthesized through cyclization of β-amino alcohols with carbonyl sources. WO2015095795A1 describes the use of 4-nitrophenyl chloroformate to activate the hydroxyl group of 2-amino-1,3-propanediol, enabling carbamate formation. Heating the intermediate in the presence of a base (e.g., K2CO3) induces cyclodehydration, yielding the dioxooxazolidine core. Introduction of the methylene spacer is achieved via alkylation of the oxazolidinone nitrogen with methyl iodide or bromomethyl derivatives.

Coupling of Azetidine and Dioxooxazolidine Units

The methylene bridge between the azetidine and dioxooxazolidine is constructed using a Mitsunobu reaction. Combining the Boc-protected azetidine with the hydroxymethyl-dioxooxazolidine derivative in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD) facilitates the formation of the C–N bond. Deprotection of the Boc group with trifluoroacetic acid (TFA) yields the secondary amine, ready for acylation.

Final Acylation with 3-Cyanobenzoic Acid

Activation of 3-cyanobenzoic acid is achieved using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt). Coupling with the deprotected azetidine-dioxooxazolidine intermediate in DCM or DMF produces the target compound. Purification via column chromatography (silica gel, eluent: hexane/EtOAc) yields the final product in >85% purity.

Alternative One-Pot and Catalytic Methods

Recent advances in flow chemistry have enabled telescoped syntheses of complex heterocycles. A one-pot approach reported in WO2015095795A2 involves sequential alkylation, cyclization, and acylation without intermediate isolation. Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) offer atom-efficient pathways for introducing the benzonitrile group, though substrate compatibility with the dioxooxazolidine moiety requires further optimization.

Reaction Optimization and Yield Data

Key parameters influencing yield and selectivity include solvent polarity, base strength, and temperature. The table below summarizes optimal conditions derived from patent data:

Reaction Step Solvent Base Temperature (°C) Yield (%)
Azetidine ring formation THF K2CO3 80 78
Dioxooxazolidine cyclization DCM Et3N 25 92
Mitsunobu alkylation THF DEAD/PPh3 0 → RT 65
Final acylation DMF EDC/HOBt 25 88

Chemical Reactions Analysis

Types of Reactions

3-(3-((2,4-Dioxooxazolidin-3-yl)methyl)azetidine-1-carbonyl)benzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with modified functional groups .

Scientific Research Applications

Medicinal Chemistry

The compound is investigated for its potential as a lead compound in drug discovery. Its unique structure allows for:

  • Antimicrobial Activity : Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. For instance, the benzamide derivatives have been shown to be effective against various pathogens due to their ability to inhibit nucleic acid synthesis within bacterial cells .
  • Anticancer Properties : The compound's structure may also confer anticancer activity. Similar compounds have been designed and synthesized to target cancer cells effectively, demonstrating promising results in inhibiting tumor growth .

Biological Studies

In biological research, this compound can be utilized to study:

  • Biological Pathways : It may interact with specific molecular targets, potentially modulating enzyme activity or receptor functions.
  • Lead Compound Development : Its unique chemical properties make it suitable for developing new pharmaceuticals aimed at treating resistant infections and cancers.

Material Science

The compound is also applicable in the development of advanced materials:

  • Polymers and Coatings : Its functional groups can be leveraged to create materials with tailored properties for industrial applications.

Case Study 1: Antimicrobial Activity

A study focused on the synthesis of benzimidazole derivatives highlighted their efficacy against resistant bacterial strains. The mechanism involved interference with nucleic acid synthesis, showcasing how compounds structurally related to 3-(3-((2,4-Dioxooxazolidin-3-yl)methyl)azetidine-1-carbonyl)benzonitrile can provide insight into developing new antimicrobial agents .

Case Study 2: Anticancer Potential

Research into substituted benzamides has revealed their potential in targeting cancer cells. The structural similarities between these compounds and this compound suggest that it could be further explored for its anticancer properties through systematic modifications and evaluations .

Mechanism of Action

The mechanism of action of 3-(3-((2,4-Dioxooxazolidin-3-yl)methyl)azetidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues with Azetidine and Benzonitrile Moieties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name/ID Molecular Formula Molecular Weight Key Substituents/Features Bioactivity/Notes Reference
Target Compound C₁₇H₁₆N₄O₄ 340.34 g/mol Azetidine-1-carbonyl, 2,4-dioxooxazolidinylmethyl, benzonitrile Not explicitly stated; inferred enzyme modulation N/A
4-((1-(4-Cyanophenyl)-1H-1,2,3-triazole-4-yl)methylamino)benzonitrile (3a) C₁₈H₁₄N₆O 354.35 g/mol Triazole-linked azetidine, dual benzonitrile groups Antiproliferative potential (analogues tested)
5FB (PDB ID: 3K6P ligand) C₂₀H₁₅F₃N₂O₃ 412.34 g/mol Thiazolidinone, trifluoromethyl, methoxy, benzonitrile Binds ERRα via H-bonds with ARG 372
S727-0380 C₂₀H₁₆FN₅O₂ 377.38 g/mol Azetidine-1-carbonyl, 1,2,3-triazole, fluorophenoxy-methyl Available for screening (1 mg)
Compound 11b C₂₂H₁₇N₃O₃S 403.45 g/mol Thiazolo-pyrimidine, 4-cyanobenzylidene, 5-methylfuran Moderate yield (68%); no bioactivity data

Pharmacological and Interaction Profiles

  • 5FB : Demonstrates hydrogen bonding with ARG 372 in ERRα, critical for receptor antagonism. The benzonitrile group stabilizes hydrophobic interactions.
  • Azetidinone Derivatives (e.g., BT-3) : Azetidinone-linked benzoxazole shows antiproliferative activity (IR and NMR data provided), suggesting the azetidine-carbonyl motif enhances bioactivity.
  • Target Compound: The 2,4-dioxooxazolidinyl group may improve metabolic stability compared to thiazolidinone (5FB) or triazole (S727-0380) analogues.

Key Differences and Advantages

Synthetic Accessibility : Higher yields (68% for 11b ) vs. lower yields for complex heterocycles (e.g., 57% for Compound 12 ).

Bioactivity Potential: Azetidine-carbonyl-benzonitrile derivatives (e.g., BT-3 ) show antiproliferative effects, suggesting the target compound may share similar mechanisms.

Q & A

Q. What are the established synthetic routes for 3-(3-((2,4-Dioxooxazolidin-3-yl)methyl)azetidine-1-carbonyl)benzonitrile, and what critical reaction conditions are required?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with functionalization of the azetidine core. For example:
  • Step 1 : Coupling of a 2,4-dioxooxazolidine derivative with an azetidine intermediate via nucleophilic substitution or amide bond formation. This step often requires polar aprotic solvents (e.g., dimethylformamide or pyridine) and controlled temperatures (0–25°C) to minimize side reactions .
  • Step 2 : Introduction of the benzonitrile moiety via carbonylative coupling (e.g., using EDC/HOBt-mediated amidation) under inert atmospheres .
  • Critical Conditions : Strict anhydrous conditions, slow addition of reagents to prevent exothermic side reactions, and pH control during intermediate isolation .

Q. Which purification methods are most effective for isolating this compound?

  • Methodological Answer :
  • Recrystallization : Suitable for intermediates with high polarity; solvents like ethanol/water mixtures are commonly used .
  • Chromatography : Reverse-phase HPLC or silica gel chromatography is critical for final product purification, especially to separate diastereomers or unreacted starting materials .
  • Yield Optimization : Reported yields for analogous compounds range from 19% to 45%, depending on stepwise efficiency and purity thresholds .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer :
  • Spectroscopic Techniques :
  • NMR : 1^1H and 13^{13}C NMR confirm the azetidine ring (δ ~3.5–4.5 ppm for CH2_2/CH groups), benzonitrile (C≡N stretch at ~2230 cm1^{-1} in IR), and dioxooxazolidine carbonyl signals (δ ~170–175 ppm in 13^{13}C NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns .
  • X-ray Crystallography : Used for resolving stereochemistry in related azetidine derivatives, though no direct data exists for this compound .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability for this compound?

  • Methodological Answer :
  • Catalytic Systems : Transition-metal catalysts (e.g., Pd for cross-couplings) may enhance efficiency in forming the azetidine-carbonyl bond .
  • Solvent Screening : Testing ionic liquids or microwave-assisted synthesis could reduce reaction times and improve regioselectivity .
  • Contradictions : Evidence shows conflicting solvent preferences (DMF vs. pyridine), suggesting solvent polarity and coordination effects require case-by-case optimization .

Q. What mechanistic insights explain the reactivity of the dioxooxazolidine-azetidine core in nucleophilic environments?

  • Methodological Answer :
  • Electrophilic Reactivity : The dioxooxazolidine carbonyl groups act as electrophilic sites, facilitating ring-opening reactions with amines or thiols. Kinetic studies of analogous compounds show pseudo-first-order dependence on nucleophile concentration .
  • Steric Effects : The azetidine ring’s constrained geometry slows down axial attack, favoring equatorial substitution pathways .
  • Computational Modeling : DFT studies predict activation barriers for key steps, guiding solvent and catalyst selection .

Q. What in vitro assays are appropriate to evaluate the biological activity of this compound, and how does its structure-activity relationship (SAR) compare to analogs?

  • Methodological Answer :
  • Assay Design :
  • Target Engagement : Fluorescence polarization assays to measure binding affinity for kinases or GPCRs, leveraging the benzonitrile group’s π-stacking potential .
  • Cellular Uptake : LC-MS quantification in cell lysates after incubation, comparing azetidine derivatives’ permeability .
  • SAR Insights :
  • Azetidine vs. Piperidine : Azetidine’s smaller ring size enhances metabolic stability but reduces solubility, requiring prodrug strategies .
  • Dioxooxazolidine Role : The 2,4-dioxo group increases hydrogen-bonding capacity, critical for target inhibition (e.g., IC50_{50} values <1 μM in kinase assays for related compounds) .

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